An In-depth Technical Guide to 4-(5-Aminopyridin-2-yl)piperazin-2-one: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 4-(5-Aminopyridin-2-yl)piperazin-2-one: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(5-Aminopyridin-2-yl)piperazin-2-one is a heterocyclic compound featuring a substituted pyridine ring linked to a piperazin-2-one moiety. This structural motif is of significant interest in medicinal chemistry, as both the aminopyridine and piperazine scaffolds are present in a wide array of biologically active molecules.[1][2] The combination of these two pharmacophores suggests that 4-(5-Aminopyridin-2-yl)piperazin-2-one could serve as a valuable building block or a lead compound in drug discovery programs targeting a range of therapeutic areas.
This technical guide provides a comprehensive overview of the basic properties of 4-(5-Aminopyridin-2-yl)piperazin-2-one, with a focus on its synthesis, physicochemical characteristics, and potential biological relevance. The information presented herein is intended to support researchers and drug development professionals in their efforts to explore the potential of this and related molecules.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 4-(5-Aminopyridin-2-yl)piperazin-2-one and its key synthetic intermediate, tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate, is provided in the table below. It is important to note that while some data for the intermediate is available, specific experimental data for the final compound is limited.
| Property | 4-(5-Aminopyridin-2-yl)piperazin-2-one | tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate |
| CAS Number | 926262-86-4[3] | 119285-07-3[] |
| Molecular Formula | C₉H₁₂N₄O[3] | C₁₄H₂₂N₄O₂[] |
| Molecular Weight | 192.22 g/mol [5] | 278.35 g/mol [] |
| Appearance | Not available | White to brown powder |
| Melting Point | Not available | 98-101 °C[] |
| Boiling Point | Not available | 470.4 °C at 760 mmHg (Predicted)[] |
| Solubility | Not available | Not available |
| pKa | Not available | Not available |
Synthesis
A plausible and efficient multi-step synthesis of 4-(5-Aminopyridin-2-yl)piperazin-2-one has been devised based on established synthetic methodologies for related compounds. The overall synthetic workflow is depicted in the diagram below.
Caption: Proposed multi-step synthesis of 4-(5-Aminopyridin-2-yl)piperazin-2-one.
Part 1: Synthesis of tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
The synthesis of the key Boc-protected intermediate, tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate, is achieved through the reduction of the corresponding nitro-substituted precursor.
Experimental Protocol:
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Reaction Setup: To a solution of 1-tert-butylcarbonyl-4-(5-nitro-2-pyridinyl)piperazine in a suitable solvent such as methanol, add a catalytic amount of 10% palladium on carbon (Pd/C).
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Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.
-
Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting material.
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Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure to yield the desired product, tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate.
Part 2: Deprotection of the Boc Group
The removal of the tert-butyloxycarbonyl (Boc) protecting group is a critical step to liberate the secondary amine of the piperazine ring for the subsequent cyclization. This is typically achieved under acidic conditions.
Experimental Protocol:
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Reaction Setup: Dissolve the tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate in an appropriate solvent, such as dichloromethane (DCM).
-
Acid Treatment: To this solution, add an excess of a strong acid. Common reagents for this purpose include trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane.
-
Reaction Conditions: The reaction is typically stirred at room temperature for a period ranging from 30 minutes to a few hours, depending on the substrate and the acid used.
-
Monitoring: The deprotection can be monitored by TLC or LC-MS.
-
Work-up: After the reaction is complete, the solvent and excess acid are removed under reduced pressure. The resulting salt of the deprotected amine can then be neutralized with a base, such as sodium bicarbonate, during an aqueous work-up to yield the free base, 1-(5-aminopyridin-2-yl)piperazine.
Part 3: Intramolecular Cyclization to Form the Piperazin-2-one Ring
The final step involves the formation of the piperazin-2-one ring. A common method for this transformation is the reaction of an N-substituted ethylenediamine with an α-halo ester, followed by intramolecular cyclization.
Experimental Protocol:
-
Reaction Setup: The deprotected intermediate, 1-(5-aminopyridin-2-yl)piperazine, is dissolved in a suitable aprotic solvent, such as acetonitrile or dimethylformamide (DMF), in the presence of a non-nucleophilic base (e.g., diisopropylethylamine).
-
Addition of α-halo ester: To this solution, an α-halo ester, such as ethyl bromoacetate, is added dropwise at room temperature.
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Cyclization: The reaction mixture is then heated to promote intramolecular cyclization, leading to the formation of the piperazin-2-one ring.
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Monitoring: The progress of the reaction can be followed by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the final compound, 4-(5-Aminopyridin-2-yl)piperazin-2-one.
Biological Activity and Potential Applications
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Aminopyridine Derivatives: The aminopyridine scaffold is a well-established pharmacophore found in drugs with a variety of biological activities, including potassium channel blockers and agents targeting the central nervous system.
-
Piperazine Derivatives: The piperazine ring is a common feature in numerous approved drugs, imparting favorable pharmacokinetic properties and serving as a versatile scaffold for interacting with various biological targets.[1][2] Derivatives of piperazine have been explored for their potential as anticancer, antimicrobial, and CNS-active agents.[6][7]
-
Piperazin-2-one Derivatives: The piperazin-2-one core is also a recurring motif in biologically active compounds, with some derivatives exhibiting cytotoxic activity against cancer cell lines.[8]
Given the combination of these structural features, 4-(5-Aminopyridin-2-yl)piperazin-2-one and its analogues represent a promising starting point for the development of novel therapeutics. Further investigation into its biological activity is warranted, with potential screening against targets such as kinases, G-protein coupled receptors, and ion channels.
Safety and Handling
Specific safety and handling data for 4-(5-Aminopyridin-2-yl)piperazin-2-one is not available. However, based on the safety information for related compounds such as 1-(2-aminoethyl)piperazine and tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate, the following general precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place.
It is highly recommended to consult the Safety Data Sheet (SDS) for the specific compound once it becomes available from a commercial supplier.
Conclusion
4-(5-Aminopyridin-2-yl)piperazin-2-one is a molecule with significant potential for drug discovery and development. This guide has provided a detailed overview of a plausible synthetic route and a summary of its known and predicted properties. While experimental data on its biological activity and a complete physicochemical profile are currently limited, the structural features of this compound suggest that it is a promising candidate for further investigation. The protocols and information presented here are intended to serve as a valuable resource for researchers embarking on the synthesis and evaluation of this and related aminopyridinyl piperazinone derivatives.
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